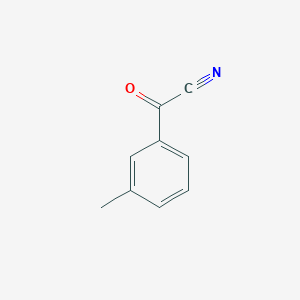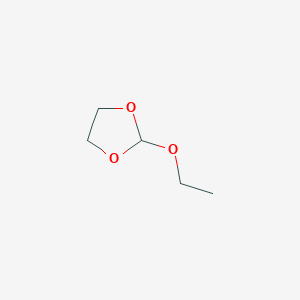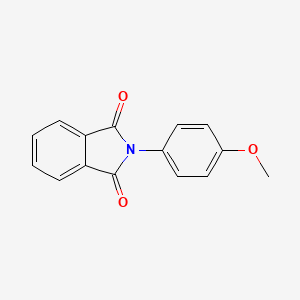
2-(4-Methoxy-phenyl)-isoindole-1,3-dione
Descripción general
Descripción
2-(4-Methoxy-phenyl)-isoindole-1,3-dione, also known as dihydro-4-methoxy-isoindole-1,3-dione, is a heterocyclic compound containing two fused rings, an isoindole and a phenyl ring. It is a colorless crystalline solid that is soluble in water and other organic solvents. This compound has been studied for its various properties, such as its synthesis, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Aplicaciones Científicas De Investigación
Antipsychotic Potential
A study by Czopek et al. (2020) investigated a series of compounds derived from 4-methoxy-1H-isoindole-1,3(2H)-dione as potential ligands for phosphodiesterase 10A and serotonin receptors. These compounds were examined for their potential antipsychotic properties, showing promise in a behavioral model of schizophrenia.
Anti-inflammatory Properties
Abdou et al. (2012) explored the anti-inflammatory activity of phthalimide derivatives, including 2-methoxyisoindoline-1,3-dione. This work demonstrated the first evidence of anti-inflammatory activity in these compounds.
Optoelectronic Applications
Mane et al. (2019) synthesized novel 2-(4-(acridin-9-ylamino)phenyl)isoindoline-1,3-dione derivatives with potential optoelectronic applications. These derivatives exhibited high thermal stability and promising properties as fluorescent compounds.
Xanthine Oxidase Inhibition
A study by Gunduğdu et al. (2020) focused on the synthesis of isoindole-1,3-dione (Phthalimides) derivatives and their inhibitory activities on xanthine oxidase, an enzyme associated with gout and other medical conditions. The study revealed that N-phenyl isoindole-1,3-dione derivatives showed better xanthine oxidase inhibitory activity.
Acetylcholinesterase Inhibition
Andrade-Jorge et al. (2018) evaluated 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione as an inhibitor of acetylcholinesterase, a key enzyme in Alzheimer’s disease. The compound showed good competitive inhibition and very low acute toxicity.
Molecular Structure Analysis
Studies like that by Duru et al. (2018) and Akshaya et al. (2016) have focused on the molecular structure and characterization of isoindole-1,3-dione derivatives. These studies involve crystallographic analysis and spectroscopic methods, contributing to a deeper understanding of the molecular properties of these compounds.
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of isoindole-1,3-dione derivatives. For example, Tan et al. (2016) developed a new synthesis method for hexahydro-1H-isoindole-1,3(2H)-dione derivatives. Similarly, Worlikar & Larock (2008) presented a palladium-catalyzed methodology to synthesize 2-substituted isoindole-1,3-diones.
Herbicidal Activity
Research by Li et al. (2005) examined the molecular structures of two isomeric hexahydroisoindole-1,3-dione compounds, revealing significant differences in their herbicidal potency.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-19-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15(16)18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETLVSOYHDFNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290693 | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806169 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Methoxy-phenyl)-isoindole-1,3-dione | |
CAS RN |
2142-04-3 | |
| Record name | 2142-04-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70407 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70290693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)



![[1,1'-Biphenyl]-2,3',4-triol](/img/structure/B1606247.png)
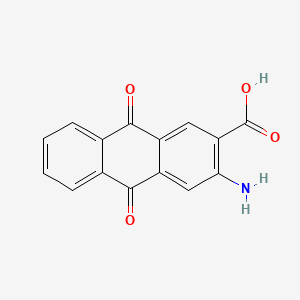

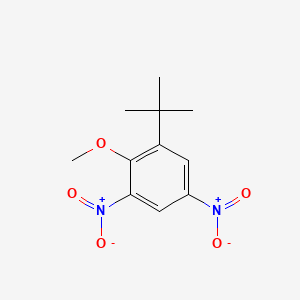
![Phenol, 4-[[4-(dimethylamino)phenyl]amino]-](/img/structure/B1606254.png)

![[3-Diphenylphosphanyl-2-(diphenylphosphanylmethyl)-2-methylpropyl]-diphenylphosphane;rhodium(3+);trichloride](/img/structure/B1606260.png)
